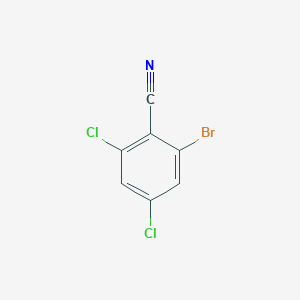

2-Bromo-4,6-dichlorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4,6-dichlorobenzonitrile is a chemical compound with the CAS Number: 99835-26-4 . It has a molecular weight of 250.91 and is typically in powder form . The IUPAC name for this compound is 2-bromo-4,6-dichlorobenzonitrile .

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-4,6-dichlorobenzonitrile has been studied. For instance, the one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation has been reported . A series of V2O5/Al2O3 catalysts were prepared by a wet impregnation method and employed for this synthesis . Another study reported the preparation of 2,4-dichlorobenzonitrile by direct ammoxidation of 2,4-dichlorobenzyl chloride .Molecular Structure Analysis

The InChI code for 2-Bromo-4,6-dichlorobenzonitrile is 1S/C7H2BrCl2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Bromo-4,6-dichlorobenzonitrile is a powder with a molecular weight of 250.91 . and is typically stored at room temperature .Safety and Hazards

Mécanisme D'action

Target of Action

2-Bromo-4,6-dichlorobenzonitrile is an important organic intermediate used in the production of many fine chemicals . It is primarily used in the synthesis of dichlorobenzonitriles, which are key components in a variety of applications, including herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials .

Mode of Action

The compound is prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This process involves a reaction at a much lower temperature compared to the ammoxidation of 2,4-dichlorotoluene, proving that multi-chlorobenzyl chlorides can be successfully ammoxidized to corresponding benzonitriles .

Biochemical Pathways

It is known that the compound is involved in the synthesis of dichlorobenzonitriles, which are used in various chemical processes .

Pharmacokinetics

Its molecular weight is 25091 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of 2-Bromo-4,6-dichlorobenzonitrile is the production of dichlorobenzonitriles . These compounds are important intermediates in the production of a variety of fine chemicals, including herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials .

Action Environment

The action of 2-Bromo-4,6-dichlorobenzonitrile is influenced by various environmental factors. For instance, the reaction temperature plays a crucial role in the ammoxidation process . A lower reaction temperature is preferred for the ammoxidation of 2,4-dichlorobenzyl chloride compared to 2,4-dichlorotoluene . This suggests that the compound’s action, efficacy, and stability may be significantly influenced by the environmental conditions under which the reactions take place.

Propriétés

IUPAC Name |

2-bromo-4,6-dichlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYBWCZPVMFKKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-dichlorobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone](/img/structure/B2948387.png)

![ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2948390.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2948391.png)

![[(1S)-1-(Azidomethyl)-3-methylbutyl]carbamic acid tert-butyl ester](/img/structure/B2948398.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2948400.png)